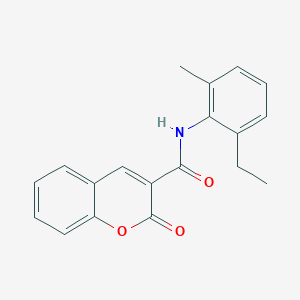

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-Ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a 2-ethyl-6-methylphenyl substituent on the carboxamide moiety. Coumarin derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, due to their tunable electronic properties and biological activities . This article provides a comparative analysis of this compound with structurally analogous coumarin carboxamides, focusing on synthetic methodologies, physicochemical properties, and functional applications.

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-13-9-6-7-12(2)17(13)20-18(21)15-11-14-8-4-5-10-16(14)23-19(15)22/h4-11H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWHCJARMXUOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with 2-ethyl-6-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of specific biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of coumarin carboxamides are heavily influenced by substituents on the phenyl ring and the coumarin core. Key analogs include:

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Enhance NLO properties due to increased electron delocalization .

- Bulky Substituents (e.g., 2-ethyl-6-methyl) : May improve binding affinity in enzyme inhibition (e.g., SARS-CoV-2 Mpro) but could increase steric hindrance .

- Sulfamoyl Groups : Improve thermal stability, as seen in the high melting point (>300°C) of N-(4-sulfamoylphenyl) derivatives .

Antiviral Activity

- This compound : Molecular docking studies suggest binding to SARS-CoV-2 Mpro via interactions with residues Phe140, Leu141, and His163 .

Enzyme Inhibition

- 6-Methyl-N-(3-methylphenyl) derivatives: Demonstrated monoamine oxidase B (MAO-B) inhibition, relevant for neurodegenerative diseases .

Toxicity Concerns

- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide : A structurally related herbicide (dimethenamid-P) was prohibited due to environmental risks , highlighting the need for toxicity assessments of the target compound.

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₁₇NO₃

- Molecular Weight : 305.35 g/mol

The structural uniqueness arises from the combination of a chromene moiety with an amide functional group, which plays a crucial role in its biological interactions.

This compound has been investigated for its interactions with various biological macromolecules, particularly enzymes involved in metabolic pathways. Key findings include:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are critical in fatty acid biosynthesis. By binding to these enzymes, it prevents the attachment of fatty acid substrates, thereby inhibiting the biosynthesis process.

- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anticancer Potential : Preliminary research indicates that derivatives of chromene compounds may possess anticancer activities. For instance, related compounds have demonstrated significant inhibition of cancer cell proliferation in vitro .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound's ability to bind to specific enzymes alters their activity, which can lead to reduced metabolic processes associated with cancer cell growth.

- Cell Signaling Modulation : By interacting with receptors on cell surfaces, it may influence signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Notable Research Outcomes

- Anticancer Activity : A study demonstrated that related chromene derivatives exhibited IC50 values ranging from 0.0136 µM to 0.054 µM against various cancer cell lines, suggesting potent anticancer properties .

- In Vivo Studies : In animal models, derivatives showed promising results in tumor uptake and localization, indicating potential for therapeutic applications in oncology .

Q & A

Q. How can researchers optimize the synthesis of N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including:

- Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., H₂SO₄ or KOH catalysis) .

- Amidation : Coupling the chromene intermediate with 2-ethyl-6-methylaniline using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Key variables include solvent polarity (DMF enhances coupling efficiency), temperature (0–25°C for amidation), and stoichiometric ratios (1:1.2 molar ratio of chromene acid to amine) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl and methyl groups at 1.2–2.5 ppm for alkyl protons; carbonyl carbons at 160–180 ppm) .

- X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between chromene and phenyl rings) and hydrogen-bonding networks (e.g., carboxamide N–H···O interactions) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 366.1452 for C₂₀H₂₀NO₃⁺) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- Anticancer Assays : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .

- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) to assess binding affinity (Ki) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents during synthesis?

- Methodological Answer :

- Nitro vs. Methyl Group Positioning : Electron-withdrawing groups (e.g., nitro) direct electrophilic substitution to meta positions, while methyl groups favor ortho/para due to steric and electronic effects .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amidation, reducing side products like N-acylurea .

- Catalyst Screening : Pd/C or Raney Ni for nitro reduction to amine, monitored by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Methodological Answer :

- Substituent SAR (Structure-Activity Relationship) :

- Nitro → Amino : Reduces cytotoxicity but improves solubility (logP decreases from 3.2 to 2.1) .

- Ethyl Group Branching : 2-Ethyl-6-methylphenyl enhances lipophilicity, improving blood-brain barrier penetration in neuroactive assays .

- Hybrid Analogues : Fusion with furan (e.g., N-furan-2-ylmethyl derivatives) increases π-π stacking with enzyme active sites, boosting IC₅₀ values by 2–3 fold .

Q. How can contradictory biological data (e.g., varying IC₅₀ across cell lines) be resolved?

- Methodological Answer :

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ 10 µM in HeLa vs. 50 µM in HepG2) using triplicate experiments with positive controls (e.g., doxorubicin) .

- Metabolic Stability Testing : Liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation), which may explain reduced efficacy in certain models .

- Structural Dynamics : Molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins (e.g., EGFR-TK vs. VEGFR2), highlighting residue-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.